molecular formula C9H8BrFO2 B14768172 5-Bromo-2-fluoro-3,4-dimethylbenzoic acid

5-Bromo-2-fluoro-3,4-dimethylbenzoic acid

Cat. No.: B14768172
M. Wt: 247.06 g/mol
InChI Key: FZRRYXVLCCQWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-3,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzoic acid, featuring bromine, fluorine, and two methyl groups as substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3,4-dimethylbenzoic acid typically involves the bromination and fluorination of 3,4-dimethylbenzoic acid. A common method includes:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3,4-dimethylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinones and reduced derivatives.

Scientific Research Applications

5-Bromo-2-fluoro-3,4-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3,4-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluoro-1,3-dimethylbenzene: Similar structure but lacks the carboxylic acid group.

    3-Bromo-5-fluorobenzoic acid: Similar structure but different positioning of substituents.

    4-Bromo-2,5-difluorobenzoic acid: Contains two fluorine atoms and a different substitution pattern.

Uniqueness

5-Bromo-2-fluoro-3,4-dimethylbenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms, along with two methyl groups, provides a distinct electronic and steric environment, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

5-bromo-2-fluoro-3,4-dimethylbenzoic acid

InChI

InChI=1S/C9H8BrFO2/c1-4-5(2)8(11)6(9(12)13)3-7(4)10/h3H,1-2H3,(H,12,13)

InChI Key

FZRRYXVLCCQWCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C)F)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.